N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide
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Overview
Description
N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with formyl and acetamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of the pyrido[2,3-d]pyrimidine core with the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-(6-Carboxyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide.
Reduction: N-(6-Hydroxymethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antiproliferative, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Noteworthy for their role as tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Uniqueness: N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
87373-56-6 |
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Molecular Formula |
C10H8N4O3 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
N-(6-formyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C10H8N4O3/c1-5(16)12-10-13-8-7(9(17)14-10)2-6(4-15)3-11-8/h2-4H,1H3,(H2,11,12,13,14,16,17) |
InChI Key |
YRBVUVLBZCDMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C(C=N2)C=O)C(=O)N1 |
Origin of Product |
United States |
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